molecular formula C20H17ClN2O2 B6115212 N-(4-anilinophenyl)-5-chloro-2-methoxybenzamide

N-(4-anilinophenyl)-5-chloro-2-methoxybenzamide

Cat. No.: B6115212
M. Wt: 352.8 g/mol
InChI Key: PSLPSJURLGWPRB-UHFFFAOYSA-N
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Description

N-(4-anilinophenyl)-5-chloro-2-methoxybenzamide is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of an aniline group, a chloro substituent, and a methoxy group attached to a benzamide core. These functional groups contribute to its reactivity and potential utility in different chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-anilinophenyl)-5-chloro-2-methoxybenzamide typically involves a multi-step process. One common method starts with the preparation of 5-chloro-2-methoxybenzoic acid, which is then converted to its corresponding acid chloride using thionyl chloride. The acid chloride is subsequently reacted with 4-anilinophenylamine in the presence of a base such as triethylamine to yield the desired benzamide compound. The reaction conditions often require controlled temperatures and inert atmospheres to prevent side reactions and ensure high yields.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-anilinophenyl)-5-chloro-2-methoxybenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro substituent can be replaced by other nucleophiles in substitution reactions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.

    Coupling Reactions: The aniline group can engage in coupling reactions with other aromatic compounds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups replacing the chloro substituent.

Scientific Research Applications

N-(4-anilinophenyl)-5-chloro-2-methoxybenzamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or protein binding due to its structural features.

    Industry: It can be utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-anilinophenyl)-5-chloro-2-methoxybenzamide involves its interaction with molecular targets such as enzymes or receptors. The aniline and methoxy groups can participate in hydrogen bonding and hydrophobic interactions, while the chloro substituent may enhance binding affinity through halogen bonding. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(4-anilinophenyl)benzamide: Lacks the chloro and methoxy substituents, which may result in different reactivity and binding properties.

    N-(4-anilinophenyl)-4-fluorobenzamide: Contains a fluorine substituent instead of chlorine, potentially altering its chemical and biological behavior.

    4-anilinoquinoline derivatives: These compounds share the aniline group but have a quinoline core, leading to different applications and mechanisms of action.

Uniqueness

N-(4-anilinophenyl)-5-chloro-2-methoxybenzamide is unique due to the combination of its functional groups, which confer specific reactivity and binding characteristics. The presence of the chloro and methoxy groups distinguishes it from other similar compounds, potentially offering advantages in certain applications such as enhanced binding affinity or selectivity.

Properties

IUPAC Name

N-(4-anilinophenyl)-5-chloro-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN2O2/c1-25-19-12-7-14(21)13-18(19)20(24)23-17-10-8-16(9-11-17)22-15-5-3-2-4-6-15/h2-13,22H,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSLPSJURLGWPRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)NC2=CC=C(C=C2)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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